![molecular formula C11H15NO B11944650 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one CAS No. 20752-92-5](/img/structure/B11944650.png)
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Azatricyclo[44201,6]dodec-3-en-12-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one typically involves the photolysis of 3-azidohomoadamantane . This method generates the compound in a specific ratio, highlighting the importance of precise reaction conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of advanced photolysis techniques and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
11-oxa-1,2-diazatricyclo[7.3.0.0^{3,7}]dodec-2-en-12-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
4-azatricyclo[5.3.1.13,9]dodec-3-ene: Another related compound with distinct chemical properties and applications.
Uniqueness
11-Azatricyclo[44201,6]dodec-3-en-12-one is unique due to its specific tricyclic structure and the presence of an azatricyclic core
Properties
CAS No. |
20752-92-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
11-azatricyclo[4.4.2.01,6]dodec-3-en-12-one |
InChI |
InChI=1S/C11H15NO/c13-9-10-5-1-3-7-11(10,12-9)8-4-2-6-10/h1,3H,2,4-8H2,(H,12,13) |
InChI Key |
FIOCGJCOBITCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CC=CCC2(C1)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


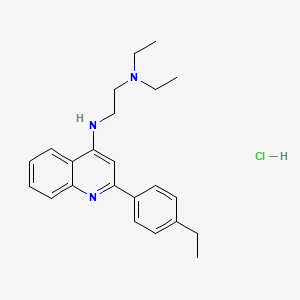

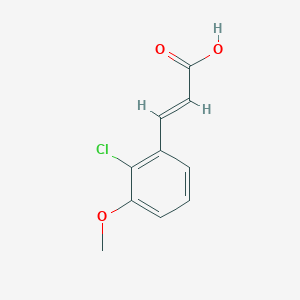

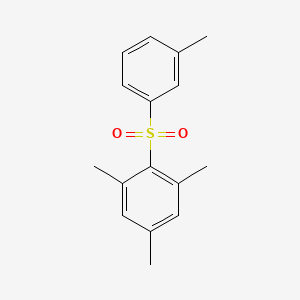
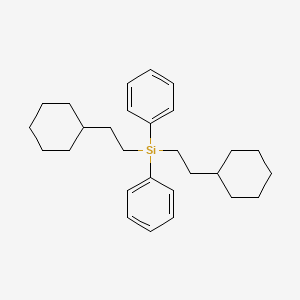
![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
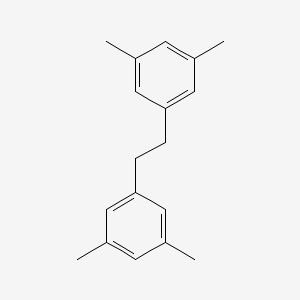
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
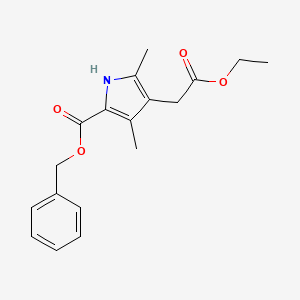

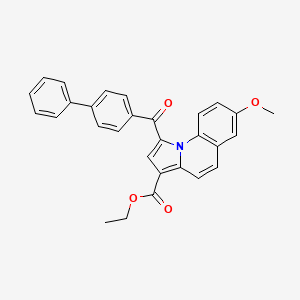
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)
![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)
